molecular formula C22H21N5O5 B11151957 3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11151957
M. Wt: 435.4 g/mol
InChI Key: GMFHZFBNKMYTCP-UHFFFAOYSA-N
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Description

3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzodioxin ring fused with a piperazine and benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Piperazine Derivative Formation: The benzodioxin derivative is then reacted with piperazine to form the piperazine derivative.

    Coupling with Benzotriazinone: The final step involves coupling the piperazine derivative with benzotriazinone under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzotriazinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and piperazine moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzodioxin, piperazine, and benzotriazinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O5

Molecular Weight

435.4 g/mol

IUPAC Name

3-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H21N5O5/c28-20(13-27-21(29)15-5-1-2-6-16(15)23-24-27)25-9-11-26(12-10-25)22(30)19-14-31-17-7-3-4-8-18(17)32-19/h1-8,19H,9-14H2

InChI Key

GMFHZFBNKMYTCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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